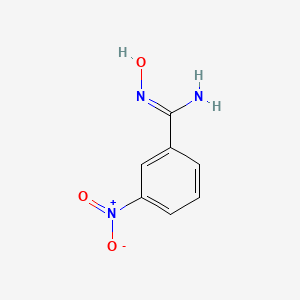

N-Hydroxy-3-nitro-benzamidine

CAS No.: 5023-94-9

Cat. No.: VC3728909

Molecular Formula: C7H7N3O3

Molecular Weight: 181.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5023-94-9 |

|---|---|

| Molecular Formula | C7H7N3O3 |

| Molecular Weight | 181.15 g/mol |

| IUPAC Name | N'-hydroxy-3-nitrobenzenecarboximidamide |

| Standard InChI | InChI=1S/C7H7N3O3/c8-7(9-11)5-2-1-3-6(4-5)10(12)13/h1-4,11H,(H2,8,9) |

| Standard InChI Key | ZAIHFKLUPWFUGH-UHFFFAOYSA-N |

| Isomeric SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])/C(=N/O)/N |

| SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C(=NO)N |

| Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C(=NO)N |

Introduction

| Property | Value/Description | Reference |

|---|---|---|

| Chemical Name | N-Hydroxy-3-nitro-benzamidine (m-Nitrobenzamidoxime) | |

| IUPAC Name | N'-hydroxy-3-nitrobenzenecarboximidamide | |

| Molecular Formula | C₇H₇N₃O₃ | |

| Molecular Weight | 181.15 g/mol | |

| Standard InChI | InChI=1S/C7H7N3O3/c8-7(9-11)5-2-1-3-6(4-5)10(12)13/h1-4,11H,(H2,8,9) | |

| Standard InChIKey | ZAIHFKLUPWFUGH-UHFFFAOYSA-N | |

| SMILES | C1=CC(=CC(=C1)N+[O-])C(=NO)N | |

| Physical State | Solid | |

| Key Functional Groups | Amidoxime, Nitro | |

| Potential Applications | Pharmaceutical prodrug, Chemical intermediate, Analytical reagent |

The structural characteristics of N-Hydroxy-3-nitro-benzamidine fundamentally determine its chemical behavior, including its stability, reactivity, and potential for participation in various chemical transformations. The amidoxime functional group can undergo reactions such as reduction to form amidines, oxidation to various nitrogen-containing compounds, and participation in coordination chemistry with metal ions. Meanwhile, the nitro group can be reduced to an amino group under appropriate conditions, offering additional pathways for derivatization and functional group interconversion. These chemical properties collectively influence the compound's utility in organic synthesis, pharmaceutical development, and other research applications where controlled reactivity and structural modification are essential considerations.

Nomenclature and Identification

N-Hydroxy-3-nitro-benzamidine is identified by several nomenclature systems in scientific literature, reflecting different naming conventions and practices in organic chemistry. Alternative names include m-nitrobenzamidoxime and N'-hydroxy-3-nitrobenzenecarboximidamide, with the latter representing its formal IUPAC designation. The "m-" prefix in m-nitrobenzamidoxime denotes the meta position of the nitro group on the benzene ring, distinguishing it from its para- and ortho-substituted isomers that exhibit distinct chemical properties and biological activities. This nomenclature diversity can sometimes create challenges in literature searching, requiring researchers to employ multiple search terms to comprehensively gather information about this compound. The standard InChIKey ZAIHFKLUPWFUGH-UHFFFAOYSA-N serves as a condensed digital identifier that facilitates database searching and chemical information retrieval across scientific platforms.

Chemical identification systems employ various string-based notations to represent molecular structures in computer-readable formats, with SMILES (Simplified Molecular Input Line Entry System) being one of the most widely used. For N-Hydroxy-3-nitro-benzamidine, the canonical SMILES notation is C1=CC(=CC(=C1)N+[O-])C(=NO)N, providing a concise representation of its structure that can be interpreted by chemical software tools. These digital identifiers serve crucial roles in modern chemical information systems, enabling precise structure-based searching, automated structure verification, and integration of chemical data across different platforms and databases. The availability of these standardized identifiers for N-Hydroxy-3-nitro-benzamidine facilitates its incorporation into chemical databases and research platforms, supporting broader accessibility and utilization in scientific research.

In practical laboratory settings, the identification of N-Hydroxy-3-nitro-benzamidine typically involves spectroscopic and analytical techniques that confirm its structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR and ¹³C-NMR, reveals characteristic signals for the aromatic protons, the NH₂ group of the amidoxime function, and the N-OH proton . The aromatic region of the ¹H-NMR spectrum would display a complex pattern reflecting the meta-substitution pattern, while the NH₂ and N-OH protons would appear as distinctive signals, often with characteristic chemical shifts and coupling patterns. Mass spectrometry provides confirmation of the molecular weight and can yield fragmentation patterns characteristic of the nitro and amidoxime functional groups. Infrared (IR) spectroscopy offers additional structural verification through characteristic absorption bands for the N-OH, NH₂, and nitro groups, collectively establishing a comprehensive identification profile for this compound.

Synthesis and Preparation Methods

Modern Catalytic Methods

Recent advances in synthetic methodologies have introduced catalytic approaches for the preparation of benzamidoximes, including N-Hydroxy-3-nitro-benzamidine, offering potential advantages in terms of efficiency, selectivity, and environmental impact. One notable development involves the use of ionic liquid-supported nano-metal catalysts for the synthesis of benzamidine derivatives, which could be adapted for the preparation of their amidoxime precursors . These catalytic systems typically employ transition metals such as rhodium or palladium supported on ionic liquid frameworks, creating heterogeneous catalysts that combine high activity with the potential for recovery and reuse. The use of such catalytic systems can significantly reduce reaction times, lower energy requirements, and minimize the generation of waste by-products, aligning with the principles of green chemistry and sustainable synthesis.

In a representative catalytic process described in recent patent literature, the reaction of nitrile compounds with hydroxylamine hydrochloride proceeds under milder conditions and shorter reaction times compared to traditional methods . The ionic liquid support provides a unique reaction environment that can enhance the nucleophilicity of the hydroxylamine reagent while stabilizing reaction intermediates through specific interactions with the ionic medium. The metal nanoparticles, dispersed within the ionic liquid matrix, may facilitate electron transfer processes or coordinate with reaction components to lower activation barriers and promote efficient conversion. After the formation of the amidoxime, the heterogeneous nature of the catalyst allows for simple separation through filtration, with the recovered catalyst retaining its activity for multiple reaction cycles .

One exemplary catalytic system described in the literature employs a MIM-(CH₂)₄-MIM·2BF₄ (where MIM represents methylimidazolium) ionic liquid loaded with rhodium nanoparticles . This catalyst has demonstrated efficiency in the conversion of nitrobenzonitfiles to the corresponding benzamidoximes, maintaining high activity through multiple reaction cycles. The reaction typically proceeds in alcoholic solvents such as ethanol under moderate temperature conditions, with the catalyst facilitating both the initial amidoxime formation and subsequent transformations if desired. The recyclability of these catalytic systems represents a significant advantage for larger-scale preparations or commercial applications, where catalyst cost and waste generation are important economic and environmental considerations.

Flow chemistry approaches represent another modern methodology that offers advantages for the synthesis of compounds like N-Hydroxy-3-nitro-benzamidine. In continuous flow systems, reagents are pumped through reaction channels containing immobilized catalysts or reagents, allowing for precise control of reaction parameters such as time, temperature, and mixing. This approach is particularly beneficial for reactions involving potentially hazardous reagents like hydroxylamine, as it minimizes the amount of reactive material present at any given time and provides enhanced heat transfer capabilities to control exothermic reactions. The continuous nature of flow processes also facilitates scalability and process intensification, potentially enabling more efficient production of N-Hydroxy-3-nitro-benzamidine with improved safety profiles and reduced environmental impact compared to traditional batch processes.

Purification and Characterization

Following synthesis, the purification and characterization of N-Hydroxy-3-nitro-benzamidine are critical steps to ensure its suitability for subsequent applications, particularly in pharmaceutical research or as a precursor for further synthetic transformations. Typical purification methods include recrystallization from appropriate solvents, column chromatography using silica gel or other suitable stationary phases, and in some cases, preparative HPLC for obtaining highly pure samples. The choice of purification method depends on the specific impurity profile, the scale of preparation, and the purity requirements for the intended application. Recrystallization, when applicable, often represents the most economical approach for large-scale purification, with the selection of solvent or solvent mixtures critically influencing the success of this process.

Characterization of the purified N-Hydroxy-3-nitro-benzamidine typically involves a combination of analytical techniques to confirm its identity, purity, and structural integrity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR and ¹³C-NMR, provides detailed information about the compound's structure, with characteristic signals for the aromatic protons, the amidoxime NH₂ group, and the N-OH proton . Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), NOESY (Nuclear Overhauser Effect Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can provide additional structural confirmation through the analysis of proton-proton and proton-carbon correlations . These advanced NMR methods are particularly valuable for unambiguous structural assignment and can help resolve questions about specific connectivity patterns or conformational features.

Infrared (IR) spectroscopy serves as a complementary technique for structural verification, with characteristic absorption bands for the NH₂, N-OH, and nitro groups providing functional group confirmation. The N-OH group typically shows a broad absorption band in the 3200-3400 cm⁻¹ region, while the NH₂ group exhibits characteristic stretching vibrations in a similar range. The nitro group presents distinctive asymmetric and symmetric stretching vibrations in the 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹ regions, respectively, offering clear markers for structural verification. Mass spectrometry confirms the molecular weight and can provide fragmentation patterns specific to the compound's structure, with the molecular ion peak at m/z 181 corresponding to the expected molecular weight of N-Hydroxy-3-nitro-benzamidine.

The purity assessment of N-Hydroxy-3-nitro-benzamidine commonly employs chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), depending on the compound's volatility and thermal stability. HPLC analysis, often using reverse-phase conditions with UV detection, can quantify the main component and detect impurities at low levels, typically down to 0.1% or lower depending on the method's sensitivity. The development of a suitable HPLC method requires careful optimization of parameters such as mobile phase composition, column selection, flow rate, and detection wavelength to achieve adequate resolution of the target compound from potential impurities. For research or pharmaceutical applications, additional tests may include elemental analysis to confirm the elemental composition (C, H, N, O percentages) and melting point determination to assess purity through thermal behavior.

Applications and Significance

Pharmaceutical Applications

N-Hydroxy-3-nitro-benzamidine holds significant potential in pharmaceutical research and development, primarily as a prodrug strategy to address bioavailability limitations associated with amidine-containing compounds. Amidines, while exhibiting potent biological activities across various therapeutic areas, often suffer from poor oral bioavailability due to their strongly basic nature and positive charge at physiological pH, which impedes membrane permeation . The conversion of these amidines to amidoximes represents a well-established prodrug approach, where the modified functional group masks the charge, enhancing lipophilicity and membrane permeability. Upon absorption, amidoximes can be metabolically converted back to the active amidine form through reduction processes mediated by various enzymes, including cytochrome b5, NADH cytochrome b5 reductase, and mitochondrial amidoxime reducing component (mARC) .

Previous studies have demonstrated the potential of amidoxime derivatives as prodrugs for compounds with antiparasitic, anticancer, and antimicrobial activities . These biological activities stem from the ability of the eventual amidine functional group to interact with specific biological targets, including DNA minor groove binders, certain enzymes, or specific receptor systems. The presence of the nitro group at the meta position in N-Hydroxy-3-nitro-benzamidine introduces additional possibilities for biological interactions, as nitro groups can participate in hydrogen bonding, undergo bioreduction to amino groups in hypoxic environments (a property exploited in some anticancer strategies), or contribute to binding interactions with specific biological targets. This combination of structural features makes N-Hydroxy-3-nitro-benzamidine a compound of interest for medicinal chemists seeking to optimize the pharmacokinetic properties of biologically active amidines.

The pharmaceutical development process for compounds like N-Hydroxy-3-nitro-benzamidine involves extensive evaluation of pharmacokinetic parameters, metabolic stability, and safety profiles to determine their suitability as drug candidates or prodrugs. Studies typically include in vitro assessments of stability in various biological media, metabolism by relevant enzyme systems such as those involved in amidoxime reduction, and permeability across artificial membranes or cell monolayers to predict intestinal absorption. In vivo studies in appropriate animal models may follow to evaluate bioavailability, distribution, metabolism, excretion, and potential toxicity. The integration of these data helps researchers determine whether the amidoxime prodrug approach effectively addresses the bioavailability limitations of the corresponding amidine compound without introducing unacceptable safety risks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume